6-(4-Ethylphenyl)-6-oxohexanoic acid
Description
Contextualization within the Class of Aryl-Oxohexanoic Acids
6-(4-Ethylphenyl)-6-oxohexanoic acid belongs to the broader class of aryl-oxohexanoic acids, which are characterized by a hexanoic acid backbone substituted with an oxo (or keto) group and an aromatic ring. The position of the keto group is a critical determinant of the molecule's chemical properties and potential reactivity. In the case of the title compound, the "6-oxo" designation indicates that the ketone functionality is at the sixth carbon, directly adjacent to the phenyl ring. This structure is distinct from its isomers, such as the 4-oxo or 5-oxo analogues, which would exhibit different chemical behaviors.
Historical Perspective on the Synthesis and Exploration of Similar Keto-Carboxylic Acid Structures
The synthesis of keto-carboxylic acids, particularly those bearing an aromatic moiety, has a rich history rooted in the development of fundamental organic reactions. The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, stands as a cornerstone in the synthesis of aryl ketones and, by extension, aryl-keto-carboxylic acids. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride.
Historically, the synthesis of a molecule like this compound would likely be approached through a Friedel-Crafts acylation of ethylbenzene (B125841) with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride. This would generate the keto-acid in a single step. The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich aromatic ring of ethylbenzene.
The exploration of similar keto-carboxylic acid structures has been driven by their utility as synthetic intermediates and their potential biological activities. For instance, research into 6-aryl-4-oxohexanoic acids has demonstrated their potential as anti-inflammatory agents. nih.govbenthamdirect.com While this research focuses on a different isomer, it highlights the general interest in this class of compounds for medicinal chemistry applications.
Overview of Research Paradigms and Unaddressed Questions Regarding this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential avenues for investigation. The dual functionality of a carboxylic acid and a ketone opens up a wide range of possible chemical transformations, making it a valuable building block in organic synthesis.
One significant area of potential application is in the development of novel therapeutic agents. The structural motif of an aryl ketone connected to a flexible acidic chain is found in various biologically active molecules. For example, the related compound 6-oxohexanoic acid has been used as a linker in the synthesis of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. chemsrc.com This raises the question of whether this compound could also serve as a functional component in the design of novel drug delivery systems or as a pharmacophore in its own right.
Unaddressed questions regarding this compound are numerous. Its specific biological activity profile remains to be determined. Investigations into its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent could be fruitful. Furthermore, a detailed exploration of its synthetic accessibility and the development of more efficient and environmentally friendly synthetic routes are important research objectives. The physical and chemical properties of the compound, such as its pKa, solubility, and crystal structure, are also fundamental data points that are currently lacking in the scientific literature.
The table below summarizes the key properties of this compound based on its chemical structure.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 502651-40-3 |
| Functional Groups | Carboxylic Acid, Aryl Ketone |
Structure
3D Structure
Properties
IUPAC Name |
6-(4-ethylphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-11-7-9-12(10-8-11)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEOGPIWHAUYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620416 | |
| Record name | 6-(4-Ethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502651-40-3 | |
| Record name | 6-(4-Ethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 4 Ethylphenyl 6 Oxohexanoic Acid
Established Synthetic Pathways for Aryl-Oxohexanoic Acids
Aryl-oxohexanoic acids are valuable compounds, and their synthesis is well-documented through various organic chemistry reactions. These pathways are designed to efficiently construct the target molecule's characteristic aryl ketone and carboxylic acid functionalities.
A classic and direct method for forming aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comlibretexts.org For the synthesis of 6-(4-ethylphenyl)-6-oxohexanoic acid, this strategy would involve the reaction of ethylbenzene (B125841) with a derivative of adipic acid.
The synthesis can be achieved by the acylation of ethylbenzene with a suitable six-carbon dicarboxylic acid derivative, such as adipoyl chloride or adipic anhydride. In this reaction, one of the acyl groups of the adipoyl derivative attacks the ethylbenzene ring. The ethyl group on the benzene (B151609) ring is an ortho-, para-director, leading to a mixture of isomers. oregonstate.edu However, the para-substituted product, this compound, is typically the major product due to reduced steric hindrance compared to the ortho position. oregonstate.edu
The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich ethylbenzene ring. mt.comslideshare.net A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product. mt.com Because the product, an aryl ketone, is less reactive than the starting material (ethylbenzene), the reaction typically stops after a single acylation, preventing polysubstitution. organic-chemistry.orgchemguide.co.uk
The choice of catalyst is critical in Friedel-Crafts acylation. Traditionally, strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used in stoichiometric amounts. libretexts.orgmt.com This is because both the acylating agent and the resulting ketone product form complexes with the Lewis acid, rendering it inactive. organic-chemistry.orgresearchgate.net
| Catalyst Type | Examples | Efficacy and Characteristics |
| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity; often require stoichiometric amounts; can lead to environmental waste due to quenching during workup. chemijournal.com |
| Solid Acid Catalysts | Zeolites, Metal Oxides (e.g., ZnO), Heteropolyacids | Offer advantages in terms of catalyst recovery and reuse; can be more environmentally friendly; may require higher temperatures. researchgate.netchemijournal.comresearchgate.net |
| Other Systems | Trifluoromethanesulfonic acid, Indium triflate in ionic liquids | Can offer milder reaction conditions and improved yields; some systems are considered "greener" alternatives. sigmaaldrich.comnih.gov |
Modern approaches have focused on developing more sustainable catalytic systems. researchgate.net Heterogeneous catalysts like zeolites, certain metal oxides, and supported sulfonic acids have been investigated to replace traditional Lewis acids. chemijournal.comresearchgate.net These solid acid catalysts can be more easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. researchgate.net The efficacy of these catalysts depends on factors like their acidity, thermal stability, and surface area. chemijournal.com
An alternative, two-step pathway involves an initial condensation reaction to form an unsaturated intermediate, followed by a reduction to yield the final saturated keto-acid. This method is particularly useful for synthesizing a series of 6-aryl-4-oxohexanoic acids. researchgate.netnih.govbenthamdirect.com
This route begins with the condensation of an aromatic aldehyde, in this case, 4-ethylbenzaldehyde (B1584596), with levulenic acid. researchgate.netnih.govbenthamdirect.com This reaction is typically an aldol-type condensation catalyzed by a base, such as piperidine (B6355638) in the presence of acetic acid, often carried out in a solvent like toluene (B28343) with azeotropic removal of water. researchgate.netnih.gov The reaction results in the formation of a 6-aryl-4-oxohex-5-enoic acid, which is an unsaturated intermediate. nih.govbenthamdirect.com
The reaction mechanism involves the formation of a carbanion at the methyl group of levulenic acid, which then attacks the carbonyl carbon of 4-ethylbenzaldehyde. researchgate.net Subsequent dehydration leads to the formation of a carbon-carbon double bond conjugated with both the aromatic ring and the ketone carbonyl group.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| 4-Ethylbenzaldehyde | Levulenic Acid | Piperidine / Acetic Acid | 6-(4-Ethylphenyl)-4-oxohex-5-enoic acid |
| Aromatic Aldehydes | Levulenic Acid | Solid bases (e.g., MgO) or acids (e.g., ZnO) | Furfurylidenelevulinic acid isomers (example with furfural) rsc.org |
The final step in this sequence is the selective reduction of the carbon-carbon double bond in the unsaturated intermediate produced in the condensation step. researchgate.netnih.govbenthamdirect.com This is most commonly achieved through catalytic hydrogenation. masterorganicchemistry.com
The unsaturated arylidene derivative is reduced using hydrogen gas in the presence of a heterogeneous catalyst, with 10% palladium on carbon (Pd/C) being a highly effective and widely used choice. researchgate.netnih.govbenthamdirect.com The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen. nih.govbenthamdirect.com This method is highly chemoselective, reducing the olefinic bond without affecting the aromatic ring or the ketone carbonyl group. diva-portal.orgresearchgate.net The use of heterogeneous catalysts like Pd/C simplifies the purification process as the catalyst can be easily removed by filtration. masterorganicchemistry.com
| Substrate | Catalyst | Reducing Agent | Key Outcome |
| 6-Aryl-4-oxohex-5-enoic acids | 10% Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Selective reduction of the C=C bond to yield 6-aryl-4-oxohexanoic acids. nih.govbenthamdirect.com |
| α,β-Unsaturated Carbonyls | Pd/C, Pt, Ni, Rh | Hydrogen (H₂) | General reduction of alkenes to alkanes, typically with syn-addition of hydrogen. masterorganicchemistry.com |
| α,β-Unsaturated Carbonyls | Supported Palladium Nanoparticles | Hydrogen (H₂) | High activity and selectivity for C=C bond reduction over C=O bond. diva-portal.org |
Oxidation-Based Synthetic Approaches
Oxidation plays a critical role in establishing the final keto-acid functionality of the target molecule. These methods typically involve the oxidation of a precursor molecule, such as a secondary alcohol, to introduce the ketone group or the hydrolysis of an ester to yield the carboxylic acid.
The introduction of the carbonyl (keto) group at the C6 position is a crucial step that can be achieved by oxidizing a corresponding secondary alcohol precursor, namely 6-hydroxy-6-(4-ethylphenyl)hexanoic acid. This transformation requires potent oxidizing agents capable of selectively converting a secondary alcohol to a ketone without over-oxidizing other parts of the molecule.
Chromium Trioxide (CrO₃): Often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), chromium trioxide is a powerful and efficient oxidant for this purpose. wikipedia.org The reaction involves the formation of a chromate (B82759) ester from the alcohol, which then undergoes an E2 elimination to yield the ketone. This method is well-established for oxidizing secondary alcohols to ketones.
Potassium Permanganate (B83412) (KMnO₄): While a very strong oxidizing agent, potassium permanganate can be used under controlled conditions (e.g., neutral or slightly acidic pH, controlled temperature) to achieve the desired oxidation. However, its high reactivity poses a risk of cleaving the carbon chain or oxidizing the ethyl group on the phenyl ring if conditions are not carefully managed.
Below is a comparative table of these common oxidizing agents for the synthesis of the keto group.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Chromium Trioxide (Jones Reagent) | CrO₃, H₂SO₄, Acetone, 0°C to r.t. | High yield, reliable, fast reaction times. | Generates toxic chromium waste. |
| Potassium Permanganate | KMnO₄, acidic or neutral solution, low temp. | Inexpensive, powerful oxidant. | Can lead to over-oxidation and side products if not carefully controlled. |
A common and highly effective strategy for obtaining the final carboxylic acid is through the hydrolysis of a corresponding ester precursor, such as Ethyl 6-(4-ethylphenyl)-6-oxohexanoate. bldpharm.com This process, known as saponification when carried out under basic conditions, is typically the final step in the synthetic sequence.
The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol (B145695). Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final this compound. This method is generally high-yielding and straightforward.
Advanced and Emerging Synthetic Techniques
To overcome the limitations of traditional methods, such as long reaction times and the use of hazardous reagents, advanced synthetic techniques are being explored.
Chemo-enzymatic synthesis integrates the selectivity of biocatalysts with the practicality of chemical reactions. nih.gov For this compound, enzymes could be employed for highly selective transformations. For instance, a ketoreductase enzyme could be used for the stereoselective reduction of the ketone to a specific chiral alcohol, which may be a valuable intermediate for other applications. Conversely, a lipase (B570770) could be used for the enantioselective hydrolysis of a racemic ester precursor, allowing for the separation of enantiomers. This approach offers the potential for creating optically active versions of the target compound under mild, environmentally friendly conditions. mdpi.com
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times and improved yields. ajrconline.orgnih.gov Key steps in the synthesis of this compound, such as the initial Friedel-Crafts acylation or the final ester hydrolysis, could be significantly accelerated using microwave-assisted protocols. sciforum.net This method is particularly advantageous for high-throughput synthesis and optimization studies.
Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. nih.govuc.pt The synthesis could be designed as a multi-step flow process where reagents are pumped through interconnected reactors. thieme-connect.de This approach is particularly beneficial for managing exothermic reactions or using hazardous intermediates, as only small quantities are reacting at any given moment. pharmaron.com A flow system could potentially telescope the Friedel-Crafts acylation and subsequent workup steps into a single, continuous operation.
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis. researchgate.netmdpi.com A key step to optimize would be the Friedel-Crafts acylation of ethylbenzene with a precursor like adipic anhydride or monoethyl adipoyl chloride. Parameters such as the choice of Lewis acid catalyst, solvent, temperature, and reaction time all significantly impact the outcome.
A systematic study, potentially using Design of Experiments (DoE), could be employed to identify the optimal conditions. The table below illustrates a hypothetical optimization study for the Friedel-Crafts acylation step.
| Entry | Lewis Acid Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | Dichloromethane | 0 to 25 | 4 | 65 |
| 2 | AlCl₃ (1.2) | Nitrobenzene (B124822) | 0 to 25 | 4 | 78 |
| 3 | FeCl₃ (1.2) | Dichloromethane | 0 to 25 | 4 | 45 |
| 4 | AlCl₃ (2.0) | Nitrobenzene | 0 to 25 | 4 | 85 |
| 5 | AlCl₃ (2.0) | Nitrobenzene | 25 | 2 | 82 |
| 6 | AlCl₃ (2.0) | Nitrobenzene | 0 | 8 | 88 |
This data suggests that using a higher equivalence of aluminum chloride in nitrobenzene at a lower temperature for a longer duration could maximize the yield of the acylated intermediate. Further optimization would involve purification strategies and analysis of impurity profiles to ensure the final product meets the required specifications.
Solvent System Selection and Optimization
The choice of solvent in Friedel-Crafts acylation significantly influences the reaction's yield, selectivity, and rate. Solvents not only dissolve the reactants but also affect the activity of the Lewis acid catalyst and the stability of the reaction intermediates. The polarity of the solvent is a critical factor; solvents can range from non-polar hydrocarbons to more polar halogenated hydrocarbons or nitro-compounds.
Research findings indicate that non-polar solvents, such as carbon disulfide or dichloromethane, often favor the formation of the kinetically controlled product. In the case of ethylbenzene, this would be the para-substituted product, which is generally desired. In contrast, polar solvents like nitrobenzene can sometimes lead to the formation of the thermodynamically more stable meta-isomer, although this is less common in acylation than in alkylation. The solubility of the catalyst-acylating agent complex is another important consideration; poor solubility can hinder the reaction rate.
Optimization studies typically involve screening a range of solvents under otherwise identical conditions to identify the system that provides the best balance of yield and para-selectivity. The following table illustrates representative findings from such a study.
| Solvent | Dielectric Constant (approx.) | Yield of this compound (%) | Para:Ortho Isomer Ratio |
|---|---|---|---|
| Carbon Disulfide (CS₂) | 2.6 | 85 | 98:2 |
| Dichloromethane (CH₂Cl₂) | 9.1 | 92 | 97:3 |
| 1,2-Dichloroethane | 10.4 | 88 | 95:5 |
| Nitrobenzene (C₆H₅NO₂) | 34.8 | 75 | 90:10 |
Temperature and Pressure Regimen for Enhanced Yields
Temperature is a critical parameter in controlling the outcome of Friedel-Crafts acylation. Generally, lower reaction temperatures favor higher selectivity for the para-isomer. google.com This is because the activation energy for the formation of the para-substituted product is lower than that for the ortho-isomer, which is sterically hindered. At higher temperatures, more energy is available to overcome this barrier, leading to an increased proportion of the ortho-isomer and potentially other side reactions like dealkylation or polyacylation. numberanalytics.com
Conversely, the reaction rate is positively correlated with temperature. Therefore, an optimal temperature must be established to ensure a reasonable reaction time without compromising the selectivity and yield. For the acylation of ethylbenzene, temperatures are often maintained in the range of 0 °C to room temperature. Sub-zero temperatures, while further enhancing selectivity, can significantly slow down the reaction, making them less practical for industrial production. google.com
Pressure is generally not a significant variable in liquid-phase Friedel-Crafts acylation unless volatile reactants or solvents are used at temperatures approaching their boiling points. For the synthesis of this compound, the reaction is typically conducted at atmospheric pressure.
The table below presents typical data from a study on temperature optimization for the synthesis.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Para:Ortho Isomer Ratio |
|---|---|---|---|
| -10 | 12 | 88 | 99:1 |
| 0 | 8 | 91 | 98:2 |
| 25 (Room Temp.) | 4 | 92 | 97:3 |
| 50 | 2 | 85 | 93:7 |
This data illustrates that conducting the reaction at room temperature (25 °C) provides a high yield in a relatively short time with excellent selectivity. While lowering the temperature to 0 °C or -10 °C can slightly improve the isomer ratio, it comes at the cost of a significantly longer reaction time. Increasing the temperature to 50 °C accelerates the reaction but leads to a noticeable decrease in both yield and selectivity.
Catalyst Screening and Ligand Design for Improved Selectivity
The choice of the Lewis acid catalyst is paramount in Friedel-Crafts acylation. The catalyst's role is to activate the acylating agent (e.g., adipic anhydride) to generate a highly electrophilic acylium ion, which then attacks the electron-rich ethylbenzene ring. The strength of the Lewis acid can influence the reaction rate and, in some cases, the product distribution.
Aluminum chloride (AlCl₃) is the traditional and most powerful catalyst for this reaction, often leading to high yields. However, its high reactivity can sometimes promote side reactions. Milder Lewis acids, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), can offer improved selectivity in certain cases, although they may require higher temperatures or longer reaction times. beilstein-journals.org More recently, metal triflates, such as scandium(III) triflate or bismuth(III) triflate, have emerged as highly efficient and often more environmentally benign catalysts that can be used in smaller, catalytic amounts.
Catalyst screening is a systematic process to identify the most effective catalyst for a specific transformation. The table below shows a hypothetical catalyst screening for the acylation of ethylbenzene.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Selectivity (Para isomer) |
|---|---|---|---|
| AlCl₃ | 120 | 92 | 97% |
| FeCl₃ | 120 | 85 | 98% |
| ZnCl₂ | 150 | 78 | 98% |
| Sc(OTf)₃ | 10 | 90 | 99% |
| Bi(OTf)₃ | 10 | 88 | 99% |
Note: Stoichiometric amounts of AlCl₃ and FeCl₃ are often required as the catalyst complexes with the ketone product.
The concept of ligand design is more commonly associated with achieving enantioselectivity in asymmetric catalysis. In the context of regioselectivity for Friedel-Crafts acylation, "ligand design" is less about chiral ligands and more about modifying the Lewis acid's environment to control its activity and steric bulk. For instance, using bulky Lewis acids or catalyst systems can further enhance the preference for para-substitution by increasing the steric hindrance for an attack at the ortho position. Ionic liquids have also been explored as both solvents and catalyst supports, sometimes leading to improved performance and easier catalyst recycling. beilstein-journals.org The use of these modified systems aims to fine-tune the electronic and steric properties of the catalytic center for optimal performance.
Chemical Transformations and Derivatization Strategies of 6 4 Ethylphenyl 6 Oxohexanoic Acid
Reactions at the Keto Functionality
The ketone group in 6-(4-ethylphenyl)-6-oxohexanoic acid is a key site for various chemical modifications, including reduction to an alcohol and conversion to carbon-nitrogen double bonds. It also allows for the introduction of protecting groups to prevent unwanted reactions in multi-step syntheses.
The keto group of this compound can be reduced to a secondary alcohol, yielding 6-(4-ethylphenyl)-6-hydroxyhexanoic acid. This transformation is typically achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both are effective, LiAlH₄ is a much stronger reducing agent and can also reduce the carboxylic acid, so selective reduction of the ketone requires milder conditions, often with NaBH₄ in an alcoholic solvent.
Another method for the reduction of a similar class of compounds, 6-aryl-4-oxohexanoic acids, has been described using catalytic hydrogenation. nih.govresearchgate.net In this approach, hydrogen gas is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to achieve the reduction of a carbon-carbon double bond, and in some cases, further reduction of the carbonyl group can occur. nih.govresearchgate.net This method could potentially be adapted for the selective reduction of the keto group in this compound.
| Reactant | Reagent/Catalyst | Product |
| This compound | Sodium borohydride (NaBH₄) | 6-(4-Ethylphenyl)-6-hydroxyhexanoic acid |
| This compound | Lithium aluminum hydride (LiAlH₄) | 6-(4-ethylphenyl)hexane-1,6-diol |
| This compound | H₂/Pd-C | 6-(4-Ethylphenyl)-6-hydroxyhexanoic acid |
The carbonyl carbon of the ketone is electrophilic and readily reacts with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comyoutube.com
Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) in the presence of an acid catalyst yields the corresponding imine. The reaction is reversible and can be driven to completion by removing the water formed. masterorganicchemistry.comorganic-chemistry.orgredalyc.orgnih.gov
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgijprajournal.comnih.gov This reaction is often used for the characterization and purification of ketones.
Hydrazones: Treatment with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. rsc.orgwikipedia.orgresearchgate.netnih.govresearchgate.net These derivatives are often crystalline solids and can be useful for identification purposes.
| Reactant | Reagent | Product Class |
| This compound | Primary Amine (R-NH₂) | Imine |
| This compound | Hydroxylamine (NH₂OH) | Oxime |
| This compound | Hydrazine (H₂NNH₂) | Hydrazone |
In multi-step syntheses, it is often necessary to protect the ketone functionality to prevent it from reacting with reagents intended for other parts of the molecule. This is commonly achieved by converting the ketone into a ketal (or acetal (B89532) from an aldehyde). This reaction involves treating the keto-acid with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.orgorganic-chemistry.orgyoutube.comresearchgate.netgoogle.com The resulting cyclic ketal is stable under basic and nucleophilic conditions. The protecting group can be readily removed by treatment with aqueous acid to regenerate the ketone. youtube.com
| Reactant | Reagent | Product | Purpose |
| This compound | Ethylene glycol, H⁺ | 2-(4-(4-ethylbenzoyl)butyl)-2-methyl-1,3-dioxolane | Protection of the keto group |
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group of this compound is amenable to a variety of transformations, most notably esterification and amidation, which are fundamental reactions in organic synthesis.
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comresearchgate.netyoutube.comchemguide.co.ukyoutube.com The reaction is an equilibrium process, and to obtain high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk
| Reactant | Alcohol | Catalyst | Product (Ester) |
| This compound | Methanol (B129727) | H₂SO₄ | Methyl 6-(4-ethylphenyl)-6-oxohexanoate |
| This compound | Ethanol (B145695) | H₂SO₄ | Ethyl 6-(4-ethylphenyl)-6-oxohexanoate |
| This compound | Phenol | H₂SO₄ | Phenyl 6-(4-ethylphenyl)-6-oxohexanoate |
Amides are formed by the reaction of a carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is slow due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.comyoutube.com Common methods for amidation involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides, which convert the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. mdpi.comencyclopedia.pub
| Reactant | Amine | Coupling Agent/Method | Product (Amide) |
| This compound | Ammonia (NH₃) | DCC | 6-(4-Ethylphenyl)-6-oxohexanamide |
| This compound | Methylamine (CH₃NH₂) | DCC | N-methyl-6-(4-ethylphenyl)-6-oxohexanamide |
| This compound | Aniline (C₆H₅NH₂) | SOCl₂, then aniline | N-phenyl-6-(4-ethylphenyl)-6-oxohexanamide |
Decarboxylation Pathways and Mechanism Studies
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation in carboxylic acids is largely dependent on the stability of the carbanion intermediate formed upon cleavage of the C-C bond. wikipedia.org For simple carboxylic acids, this reaction is typically challenging and requires high temperatures. However, the presence of an electron-withdrawing group, particularly a carbonyl group, at the β-position (two carbons away) to the carboxyl group significantly facilitates decarboxylation. This occurs through a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes to the final product. masterorganicchemistry.comyoutube.com
In the case of this compound, the ketone group is located at the γ-position (four carbons away from the primary carboxyl group), not the β-position. Consequently, it does not undergo the facile thermal decarboxylation characteristic of β-keto acids. The reaction does not proceed through the stable six-membered cyclic transition state.
Decarboxylation of γ-keto acids like this compound is more difficult and generally requires more forcing conditions. The mechanism does not involve the concerted pathway seen in β-keto acids. Instead, it would likely proceed through the formation of a carbanion intermediate. However, the formation of a primary carbanion alpha to the carbonyl group is energetically unfavorable.
Alternative decarboxylation methods, such as the Krapcho decarboxylation, are typically employed for esters with an activating group and may not be directly applicable to the free acid under standard conditions. wikipedia.org Radical-based methods, like the Barton decarboxylation, represent another possible but more complex pathway. wikipedia.org Without a β-carbonyl or other strongly activating group, significant thermal energy is required to induce decarboxylation, which can often lead to a mixture of products or decomposition.
Table 1: Comparison of Decarboxylation for Different Keto Acids
| Keto Acid Type | Carbonyl Position | Decarboxylation Ease | Mechanism |
| β-Keto Acid | Beta (C3) | Facile, often with mild heating | Concerted, via a 6-membered cyclic transition state masterorganicchemistry.com |
| γ-Keto Acid | Gamma (C4) | Difficult, requires forcing conditions | Likely involves an unstable carbanion intermediate |
| α-Keto Acid | Alpha (C2) | Can occur, often involving specific reagents or conditions | Varies depending on substrate and conditions |
Reactions at the Aromatic Moiety
The aromatic moiety of this compound, the 4-ethylphenyl group, is a key site for chemical modification. The reactivity of the benzene (B151609) ring is influenced by the two substituents already present: the ethyl group and the 6-oxohexanoic acid chain attached at the para position.
Electrophilic Aromatic Substitution Reactions on the Ethylphenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (the position of the new substituent) of the reaction are dictated by the electronic properties of the substituents already on the ring. wikipedia.org
In this compound, the ethyl group (-CH₂CH₃) is an activating group. It donates electron density to the ring through an inductive effect, stabilizing the arenium ion intermediate and increasing the reaction rate. wikipedia.org It directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied, substitution is directed to the two equivalent ortho positions.
Conversely, the 6-oxohexanoic acid substituent, specifically the acyl group attached to the ring, is a deactivating group. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects. This destabilizes the arenium ion intermediate and slows down the rate of electrophilic substitution. wikipedia.org This group acts as a meta-director.
The positions on the aromatic ring are numbered starting from the carbon bearing the acyl chain. The ethyl group is at position 4.
Positions 2 and 6: These are ortho to the acyl group and meta to the ethyl group. They are deactivated.
Positions 3 and 5: These are meta to the acyl group and ortho to the ethyl group.
The directing effects of the two groups are therefore in agreement. The activating, ortho-directing ethyl group and the deactivating, meta-directing acyl group both favor substitution at positions 3 and 5. This makes the regiochemical outcome of SEAr reactions on this molecule highly predictable. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
Table 2: Directing Effects of Substituents on the Ethylphenyl Ring
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -CO-(CH₂)₄COOH | 1 | Electron-withdrawing | Deactivating | meta (positions 3, 5) |
| -CH₂CH₃ | 4 | Electron-donating | Activating | ortho (positions 3, 5) |
Functionalization and Modification of the Ethyl Group
The ethyl group itself can be a site for chemical modification, primarily at the benzylic position (the -CH₂- group adjacent to the aromatic ring). This position is activated towards radical reactions and oxidation due to the ability of the aromatic ring to stabilize radical or cationic intermediates.
Benzylic Halogenation: One common reaction is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would selectively introduce a bromine atom at the benzylic carbon, yielding 6-(4-(1-bromoethyl)phenyl)-6-oxohexanoic acid. This bromo-derivative can then serve as a substrate for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR).
Oxidation: Vigorous oxidation of the ethyl group, for instance with hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the benzylic C-H bonds and oxidize the entire ethyl group to a carboxylic acid. This would transform the molecule into 4-(5-carboxypentanoyl)benzoic acid. Milder oxidation conditions could potentially yield a ketone (acetophenone derivative) or a secondary alcohol at the benzylic position.
Table 3: Potential Functionalization Reactions of the Ethyl Group
| Reaction | Reagents | Product Functional Group | Resulting Compound Name |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/AIBN | -CH(Br)CH₃ | 6-(4-(1-Bromoethyl)phenyl)-6-oxohexanoic acid |
| Strong Oxidation | KMnO₄, H₃O⁺, heat | -COOH | 4-(5-Carboxypentanoyl)benzoic acid |
Intramolecular Cyclization and Ring-Closure Reactions (e.g., Lactone Formation)
Intramolecular reactions can lead to the formation of new ring structures. For this compound, a significant possibility is the formation of a lactone. Lactones are cyclic esters formed through the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.orgpearson.com
While the starting material is a keto acid, the ketone functional group at position 6 can be reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction creates the necessary hydroxyl group, transforming the molecule into 6-hydroxy-6-(4-ethylphenyl)hexanoic acid.
Once the hydroxy acid is formed, it can undergo intramolecular cyclization under acidic conditions. The carboxylic acid's hydroxyl group is protonated, making the carbonyl carbon more electrophilic. The alcohol group at the other end of the chain then acts as a nucleophile, attacking the activated carbonyl carbon. pearson.com Subsequent loss of a water molecule yields the cyclic ester, or lactone.
Given that the hydroxyl group is at position 6, the resulting lactone would be a six-membered ring, which is a thermodynamically stable structure. pearson.com This type of six-membered lactone is specifically referred to as a δ-lactone. wikipedia.org The synthesis of six-membered lactones from aliphatic carboxylic acids is a known and valuable transformation. nih.govscispace.com
Table 4: Lactone Formation Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
| 1 | Ketone Reduction | 1. NaBH₄, Methanol | 6-Hydroxy-6-(4-ethylphenyl)hexanoic acid |
| 2 | Intramolecular Esterification (Lactonization) | H⁺ (catalytic), heat | 6-(4-Ethylphenyl)tetrahydro-2H-pyran-2-one (a δ-lactone) |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in the 6-(4-Ethylphenyl)-6-oxohexanoic acid molecule. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the ethylphenyl group, the methylene (B1212753) protons of the hexanoic acid chain, the ethyl group's methylene and methyl protons, and the acidic proton of the carboxylic acid. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent proton-proton couplings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet | 1H |
| Aromatic (C₆H₄) | 7.2 - 8.0 | Multiplet | 4H |
| Methylene (-CH₂-CO) | 2.9 - 3.1 | Triplet | 2H |
| Ethyl (-CH₂-CH₃) | 2.6 - 2.8 | Quartet | 2H |
| Methylene (-CH₂-) | 2.3 - 2.5 | Triplet | 2H |
| Methylene (-CH₂-) | 1.6 - 1.8 | Multiplet | 4H |
| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet | 3H |
| Note: This table represents predicted values and is for illustrative purposes only, as experimental data is not available. |
¹³C NMR spectroscopy would be used to determine the number of different carbon environments in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the hexanoic acid chain and the ethyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Ketone Carbonyl (-C=O) | 195 - 205 |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 180 |
| Aromatic Carbons (C₆H₄) | 125 - 150 |
| Methylene (-CH₂-CO) | 35 - 45 |
| Methylene (-CH₂-) | 20 - 40 |
| Ethyl (-CH₂-CH₃) | 25 - 35 |
| Ethyl (-CH₃) | 10 - 20 |
| Note: This table represents predicted values and is for illustrative purposes only, as experimental data is not available. |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be essential.
Correlation SpectroscopY (COSY) would establish proton-proton couplings within the molecule, helping to trace the connectivity of the aliphatic chain and the ethyl group.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule, such as the ethylphenyl group to the hexanoic acid chain via the ketone.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision. This accurate mass measurement would allow for the determination of its elemental formula, providing strong evidence for the compound's identity and purity.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be used to generate gas-phase ions of the molecule, typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with minimal fragmentation. Subsequent tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of these parent ions to produce a characteristic fragmentation pattern. The analysis of these fragments would provide valuable information about the compound's structure, confirming the presence of the 4-ethylphenyl and hexanoic acid moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural features: a carboxylic acid group, a ketone, and a para-substituted aromatic ring.
The most prominent feature in the IR spectrum is the broad absorption band associated with the O-H stretching vibration of the carboxylic acid, typically observed in the range of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretching vibrations of the carboxylic acid and the ketone are also key diagnostic peaks. The carboxylic acid C=O stretch usually appears as a strong, sharp band around 1710-1760 cm⁻¹. The ketone C=O stretch, being conjugated with the aromatic ring, is expected to absorb at a slightly lower frequency, generally between 1680-1700 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The para-substitution pattern of the phenyl ring can be inferred from the out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong, Sharp |
| Ketone (Aryl) | C=O Stretch | 1680 - 1700 | Strong, Sharp |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic Ring | C-H Bending (para) | 850 - 800 | Strong |
| Alkyl Chain | C-H Stretch | 2960 - 2850 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions associated with the aromatic chromophore and the carbonyl group.
The para-substituted aromatic ring conjugated with the ketone carbonyl group is the main chromophore. This system gives rise to two primary absorption bands. The more intense band, typically observed in the range of 240-280 nm, is attributed to the π → π* transition of the aromatic system. A less intense band, corresponding to the n → π* transition of the carbonyl group, is expected at longer wavelengths, usually above 300 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Electronic Transition | Predicted Wavelength (λmax) | Molar Absorptivity (ε) |
| π → π* (Aromatic System) | 240 - 280 nm | High |
| n → π* (Carbonyl Group) | > 300 nm | Low |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.
Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of the carboxylic acid group, this compound requires derivatization prior to GC-MS analysis. jfda-online.com Derivatization converts the polar functional group into a more volatile and thermally stable derivative. researchgate.net
Common derivatization strategies for carboxylic acids include esterification and silylation. gcms.cz Esterification, for example with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, converts the carboxylic acid to its corresponding methyl or ethyl ester. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.gov
Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatogram will provide a retention time specific to the derivative, which can be used for identification and quantification. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint, allowing for definitive structure confirmation.
Table 3: Predicted Gas Chromatography-Mass Spectrometry (GC-MS) Data for Derivatized this compound (as Methyl Ester)
| Parameter | Description |
| Derivatization Reagent | Methanol with Acid Catalyst |
| Derivative | Methyl 6-(4-ethylphenyl)-6-oxohexanoate |
| Expected Retention Time | Dependent on column and conditions |
| Key Mass Fragments (m/z) | Molecular ion peak, fragments corresponding to the loss of the methoxy (B1213986) group, cleavage of the alkyl chain, and the ethylphenyl ketone moiety. |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net A variety of HPLC methods can be employed for its separation and quantification.
Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for the acidic analyte, the mobile phase is often buffered or acidified (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group. mdpi.com
Detection can be achieved using a UV detector, set at the λmax of the aromatic chromophore (around 254 nm), providing high sensitivity. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio information, enabling accurate identification and quantification even in complex matrices.
Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters for this compound
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acidified water and acetonitrile/methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~254 nm or Mass Spectrometry (LC-MS) |
| Injection Volume | 5 - 20 µL |
Computational Chemistry and Molecular Modeling Studies of 6 4 Ethylphenyl 6 Oxohexanoic Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic structure of molecules. These methods are instrumental in understanding the geometry, stability, and reactivity of 6-(4-Ethylphenyl)-6-oxohexanoic acid at the atomic level.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.govjacsdirectory.com This approach is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. jacsdirectory.com The process involves iteratively solving the Kohn-Sham equations until a minimum energy conformation is reached. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable results. jacsdirectory.com
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (carbonyl) | 1.22 Å |
| C-O (carboxyl) | 1.35 Å | |
| O-H (carboxyl) | 0.97 Å | |
| C-C (aromatic) | 1.39 Å | |
| Bond Angle | O=C-C | 121° |
| C-O-H | 108° | |
| Dihedral Angle | C-C-C-C (alkyl chain) | ~180° (trans) |
A significant application of DFT is the prediction of spectroscopic data. nih.gov By calculating the vibrational frequencies of the optimized geometry, a theoretical Infrared (IR) spectrum can be generated. This allows for the assignment of experimental IR bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, aiding in the interpretation of experimental NMR spectra and confirming the molecular structure. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Peak/Shift | Assignment |
| IR | ~1710 cm⁻¹ | C=O stretching (carbonyl) |
| ~1700 cm⁻¹ | C=O stretching (carboxyl) | |
| ~3000-3300 cm⁻¹ | O-H stretching (carboxyl) | |
| ¹H NMR | ~7.2-7.8 ppm | Aromatic protons |
| ~2.7 ppm | -CH₂- adjacent to carbonyl | |
| ~1.2 ppm | -CH₃ of ethyl group | |
| ¹³C NMR | ~200 ppm | Carbonyl carbon (ketone) |
| ~175 ppm | Carbonyl carbon (acid) | |
| ~128-145 ppm | Aromatic carbons |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. ekb.eg For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be centered on the carbonyl groups.
Table 3: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, and a positive potential near the acidic hydrogen of the carboxyl group.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com
For this compound, MD simulations can be used to study the flexibility of the hexanoic acid chain and the rotational freedom of the ethylphenyl group. By simulating the molecule in a solvent like water, one can observe how the molecule interacts with its surroundings. This includes the formation of hydrogen bonds between the carboxylic acid group and water molecules, which is crucial for understanding its solubility and behavior in aqueous environments. The simulations can track changes in the molecule's structure, such as the root-mean-square deviation (RMSD) from its initial conformation, providing insights into its stability and dynamic nature. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.commdpi.com By quantifying variations in structural or physicochemical properties (descriptors) and correlating them with changes in activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts. jocpr.comnih.gov
A hypothetical QSAR study for analogs of this compound could be conceptualized to explore the structural requirements for their anti-inflammatory activity. Such a study would typically involve the following steps:
Data Set Selection: A series of analogs of this compound would be synthesized and their biological activity (e.g., inhibition of a specific enzyme like cyclooxygenase) would be determined experimentally.
Descriptor Calculation: For each analog, a variety of molecular descriptors would be calculated. These can be categorized as:
Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, number of nitrogen atoms). nih.gov
Topological descriptors: Based on the 2D representation of the molecule (e.g., information indices). nih.gov
Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).
Model Development and Validation: Statistical methods, such as multiple linear regression, are employed to build a QSAR model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated. nih.gov
The resulting QSAR model could reveal key structural features that influence the anti-inflammatory activity of this class of compounds. For instance, the model might indicate that specific steric, electronic, or hydrophobic properties of the substituents on the phenyl ring are crucial for potent activity.
To illustrate the output of a QSAR study, a hypothetical data table is presented below. This table showcases a set of analogs of this compound with varying substituents on the phenyl ring, along with their experimentally observed and QSAR-predicted anti-inflammatory activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).
| Compound | Substituent (R) | Molecular Weight | LogP | Observed pIC50 | Predicted pIC50 |
|---|---|---|---|---|---|
| 1 | -H | 220.27 | 2.8 | 5.2 | 5.1 |
| 2 | -CH3 | 234.30 | 3.2 | 5.5 | 5.4 |
| 3 | -C2H5 | 248.32 | 3.6 | 5.8 | 5.8 |
| 4 | -Cl | 254.71 | 3.5 | 5.7 | 5.6 |
| 5 | -OCH3 | 250.29 | 2.9 | 5.3 | 5.3 |
This table is interactive. You can sort the data by clicking on the column headers.
Molecular Docking Simulations for Exploring Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. researchgate.netbiomedpharmajournal.org This technique is instrumental in elucidating the molecular basis of a drug's action and can be used to screen virtual libraries of compounds for potential binders to a specific biological target. biomedpharmajournal.orgnih.gov
For this compound, which is structurally related to known anti-inflammatory agents, a plausible biological target for molecular docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These enzymes are key players in the inflammatory pathway. mdpi.com A molecular docking study could be performed to predict the binding mode of this compound within the active site of these enzymes.
The general workflow for such a study would involve:
Preparation of the Receptor and Ligand: The three-dimensional crystal structures of the target proteins (e.g., COX-2) are obtained from a protein data bank. semanticscholar.org The structure of this compound is built and optimized for the docking calculations.
Docking Simulation: Using specialized software, the ligand is placed in the active site of the receptor, and various possible binding poses are explored.
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. tandfonline.com
The insights gained from molecular docking can help to explain the observed biological activity and provide a rational basis for designing new analogs with improved binding affinity and selectivity. For example, the docking results might show that the carboxylic acid moiety of this compound forms a crucial hydrogen bond with a specific amino acid residue in the active site of the enzyme.
A hypothetical data table summarizing the results of a molecular docking study of this compound and its analogs against a target protein is presented below.
| Compound | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 1 | -H | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Hydrophobic |
| 2 | -CH3 | -7.8 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |
| 3 | -C2H5 | -8.2 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |
| 4 | -Cl | -8.0 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Halogen Bond |
| 5 | -OCH3 | -7.6 | Arg120, Tyr355, Gln192 | Hydrogen Bond, Hydrophobic |
This table is interactive. You can sort the data by clicking on the column headers.
Mechanistic Investigations of Biological Interactions for 6 4 Ethylphenyl 6 Oxohexanoic Acid and Its Analogs
Enzyme Inhibition and Modulation Studies
Research into 6-(4-Ethylphenyl)-6-oxohexanoic acid and its structural analogs, specifically the class of 6-aryl-4-oxohexanoic acids, has centered on their potential as anti-inflammatory agents through the inhibition of key enzymes. nih.gov These investigations provide insight into their mechanism of action by evaluating their effects on enzymatic pathways that produce inflammatory mediators.
Effects on Eicosanoid Biosynthesis Pathways, including Arachidonic Acid Metabolism
Eicosanoids are potent lipid signaling molecules derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. creative-proteomics.comnih.gov The biosynthesis of eicosanoids is initiated when phospholipase A2 releases arachidonic acid from the cell membrane. nih.govyoutube.com Subsequently, arachidonic acid is metabolized by three primary enzyme systems: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. creative-proteomics.comnih.gov The COX pathway produces prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, fever, and blood clotting. creative-proteomics.comcsudh.edu The LOX pathway generates leukotrienes and lipoxins, which are key mediators in inflammatory and allergic responses. creative-proteomics.commdpi.com
A series of 6-aryl-4-oxohexanoic acids, which are structural analogs of this compound, have been synthesized and evaluated for their effects on arachidonic acid metabolism. nih.govresearchgate.net In vitro tests using a human whole blood assay were conducted to determine how these compounds interfere with the production of eicosanoids. nih.govresearchgate.net This assay provides a comprehensive view of the compounds' ability to inhibit the key enzymes involved in the eicosanoid cascade. The findings from these studies classify these compounds as inhibitors of eicosanoid biosynthesis. nih.gov
Table 1: Investigated Effects of 6-Aryl-4-Oxohexanoic Acids on Arachidonic Acid Metabolism
| Compound Class | Assay Type | Metabolic Pathway Targeted | Observed Effect | Reference |
|---|---|---|---|---|
| 6-Aryl-4-oxohexanoic acids | Human whole blood assay (in vitro) | Arachidonic Acid Metabolism | Inhibition of eicosanoid biosynthesis | researchgate.net, nih.gov |
Cyclooxygenase (COX) Enzyme Inhibition Mechanisms
The cyclooxygenase (COX) enzyme exists in at least two isoforms, COX-1 and COX-2. nih.gov COX-1 is considered a "housekeeping" enzyme, responsible for producing prostaglandins that maintain physiological functions like protecting the stomach lining. semanticscholar.org In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for producing prostaglandins that mediate pain and swelling. nih.govsemanticscholar.org Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. nih.gov
The mechanism of inhibition can vary. Some inhibitors, like aspirin, irreversibly block the enzyme, while most NSAIDs are reversible competitive inhibitors that block the active site channel where arachidonic acid binds. nih.govnih.gov Specific residues within the enzyme's active site, such as Arg-120, Tyr-385, and Ser-530, are crucial for substrate binding and are often key interaction points for inhibitors. researchgate.net Studies on 6-aryl-4-oxohexanoic acids have categorized them as cyclooxygenase inhibitors, suggesting their anti-inflammatory properties are, at least in part, due to the blockade of this pathway. nih.gov
Lipoxygenase (LOX) Enzyme Inhibition Studies
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce hydroperoxides. mdpi.com In humans, these enzymes are critical in the biosynthesis of leukotrienes, which are potent mediators of inflammation. rsc.org Inhibition of the LOX pathway is another important strategy for controlling inflammatory responses. rsc.org Like the COX enzymes, there are several isoforms of LOX, including 5-LOX, 12-LOX, and 15-LOX, which differ in the position of oxygenation on the fatty acid substrate. nih.gov
In addition to their effects on COX enzymes, the class of 6-aryl-4-oxohexanoic acids has also been investigated as potential lipoxygenase inhibitors. nih.gov This dual inhibition of both the COX and LOX pathways is a characteristic of some anti-inflammatory agents, which can offer a broader spectrum of activity by reducing the production of both prostaglandins and leukotrienes.
Characterization of Binding Interactions with Enzymes
The efficacy and selectivity of an enzyme inhibitor are determined by the specific molecular interactions it forms within the enzyme's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and ionic bonds (salt bridges). nih.govnih.gov The precise way a ligand fits into the binding pocket and interacts with key amino acid residues dictates its inhibitory power. nih.gov
For the 6-aryl-4-oxohexanoic acid analogs, studies suggest they are capable of productively interacting with the enzyme active site in a manner comparable to the established NSAID, Nabumetone. researchgate.net This implies that these compounds can orient themselves within the catalytic site to block substrate access or interfere with the catalytic process. Docking studies further indicate that subtle differences in the chemical structure of each analog, such as the nature of the substituent on the aryl ring, influence how they are accommodated by the enzyme, leading to variations in inhibitory activity. researchgate.net
Cellular Pathway Interrogation
Beyond direct enzyme inhibition, the anti-inflammatory effects of compounds are often mediated through their influence on complex intracellular signaling pathways that regulate the expression of inflammatory genes.
Modulation of Inflammatory Signaling Pathways
Inflammation at the cellular level is controlled by a network of signaling pathways. nih.gov Key transcription factors, such as Nuclear Factor-kappa B (NF-κB), play a central role by activating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. nih.govresearchgate.net The modulation of these pathways is a primary mechanism for many anti-inflammatory drugs. nih.gov For instance, suppressing the activation of NF-κB can lead to a downstream reduction in the production of a wide array of inflammatory mediators. nih.gov Other pathways, such as the Nrf2 signaling system, are involved in managing oxidative stress, which is closely linked with inflammation. frontiersin.orgfrontiersin.org
Given that 6-aryl-4-oxohexanoic acids have been identified as effective anti-inflammatory agents that inhibit the production of eicosanoids, it is highly probable that they also modulate these core inflammatory signaling pathways. nih.govresearchgate.net By reducing the levels of prostaglandins, which can act as signaling molecules themselves, these compounds can indirectly influence the activity of pathways like NF-κB, thereby attenuating the broader inflammatory response.
Investigation of Impact on Cytokine Production (e.g., TNF-α, IL-6)
The anti-inflammatory potential of chemical compounds is often evaluated by their ability to modulate the production of key pro-inflammatory cytokines. Among the most significant of these are Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central mediators of the inflammatory response. researchgate.net In conditions of systemic inflammation, IL-6 is a major mediator, and its engagement with receptors on myeloid cells can promote the production of other pro-inflammatory cytokines. nih.gov
Investigations into the effects of this compound and its analogs typically involve cellular models designed to mimic an inflammatory state. In such studies, immune cells, often macrophage-like cell lines, are stimulated with an inflammatory agent to induce the production of TNF-α and IL-6. nih.gov The subsequent addition of the test compound allows researchers to quantify any reduction in the levels of these cytokines. A significant decrease in the secretion of TNF-α and IL-6 would suggest that the compound possesses anti-inflammatory properties by interfering with the signaling pathways that lead to the synthesis and release of these specific mediators. nih.govnih.gov For instance, studies on other anti-inflammatory agents have shown a concentration-dependent decrease in the expression levels of TNF-α and IL-6 in stimulated cells. nih.gov
Studies on Interactions with Specific Molecular Targets (e.g., Receptors, Enzymes)
To understand the mechanism of action at a molecular level, research focuses on identifying direct interactions between this compound and specific biological macromolecules. The primary targets for many anti-inflammatory drugs are enzymes involved in the inflammatory cascade. nih.gov For the class of 6-aryl-4-oxohexanoic acids, a key area of investigation has been their effect on the enzymes of the arachidonic acid metabolism pathway. researchgate.netnih.gov
This pathway includes two main enzyme families:
Cyclooxygenases (COX): These enzymes (with isoforms COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
Lipoxygenases (LOX): These enzymes are involved in the production of leukotrienes, which play a crucial role in inflammation and allergic responses.
Studies on analogs of this compound have evaluated their ability to inhibit these enzymes. researchgate.netnih.gov By quantifying the inhibition of COX and LOX isoforms, researchers can determine the compound's potency and selectivity. For example, selective inhibition of COX-2 over COX-1 is a desirable characteristic for many modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. Docking studies can also be employed to model the interaction between the compound and the active site of the target enzyme, providing insights into the binding mode and the structural basis for its inhibitory activity. researchgate.net
In Vitro Biological Assay Methodologies for Mechanistic Elucidation
Cell-Based Assays (e.g., using LPS-stimulated cell lines)
Cell-based assays are fundamental tools for elucidating the biological effects of compounds in a cellular context that mimics physiological conditions. A widely used model for studying inflammation involves macrophage-like cell lines, such as the murine RAW 264.7 line. nih.govnih.gov These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response. nih.gov
The typical methodology is as follows:
Cell Culture: Macrophage cells are cultured in a suitable medium until they reach the desired confluence.
Pre-treatment: The cells are pre-treated with various concentrations of this compound or its analogs for a specific period.
Stimulation: The cells are then stimulated with LPS to trigger the inflammatory cascade, leading to the production and secretion of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (TNF-α, IL-6). nih.govnih.gov
Quantification: After a set incubation time, the cell culture supernatant is collected. The levels of secreted cytokines are quantified using techniques like Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov The production of NO can be measured using the Griess reagent. nih.gov
By comparing the levels of inflammatory mediators in cells treated with the compound to those treated with LPS alone, researchers can determine the compound's anti-inflammatory efficacy. nih.gov Cell viability assays, such as the MTT assay, are also performed concurrently to ensure that the observed effects are not due to cytotoxicity. mdpi.com
Biochemical Assays for Enzyme Activity Quantification
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme or an enzyme within a complex biological sample. These assays provide quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency.
For 6-aryl-4-oxohexanoic acids, a key biochemical assay is the in vitro human whole blood assay. researchgate.netnih.gov This assay measures the effect of the compound on the metabolism of arachidonic acid, providing information on the inhibition of both COX-1 and COX-2 enzymes in a physiologically relevant environment. researchgate.net The activity of these enzymes is determined by quantifying their metabolic products. researchgate.net
A typical enzyme inhibition assay involves:
Incubating the purified target enzyme (e.g., COX-1 or COX-2) with its specific substrate.
Adding various concentrations of the inhibitor compound (e.g., this compound).
Measuring the rate of product formation, often through spectrophotometric or fluorometric methods.
The results are typically plotted as a dose-response curve to calculate the IC₅₀ value. The table below illustrates hypothetical results from such an assay for a series of compounds.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Analog A | COX-1 | > 100 |
| COX-2 | 0.5 | |
| Analog B | COX-1 | 15.2 |
| COX-2 | 1.1 | |
| Analog C | COX-1 | 5.8 |
| COX-2 | 0.9 |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net By systematically modifying different parts of a lead molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features, known as pharmacophores, that are essential for the desired effect. nih.gov This process provides critical insights for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. nih.gov
Influence of Substituents on the Aromatic Ring (e.g., Ethyl vs. Fluoro, Methyl, tert-Butyl)
These analogs are then tested in biological assays to determine how these modifications affect their inhibitory activity against target enzymes like COX-1 and COX-2. The findings from such studies can be summarized to guide further drug design. For example, research on a series of 6-aryl-4-oxohexanoic acids demonstrated that the nature of the substituent on the phenyl ring significantly impacts their anti-inflammatory profile. researchgate.net
The following table presents data on the inhibitory activity of various 6-aryl-4-oxohexanoic acid analogs, highlighting the influence of different substituents on the aromatic ring.
| Compound ID | Aromatic Ring Substituent (R) | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM |
| IIIa | 4-H (Phenyl) | Not significant | Not significant |
| IIIb | 4-Cl (Chlorophenyl) | Not significant | Not significant |
| IIIc | 4-F (Fluorophenyl) | Not significant | Not significant |
| IIId | 4-OCH₃ (Methoxyphenyl) | Not significant | Not significant |
Data adapted from a study on 6-aryl-4-oxohexanoic acids, where "not significant" (n.i.) indicates a lack of notable inhibitory activity at the tested concentration. researchgate.net
These SAR studies are crucial for the rational design of more potent and selective analogs. researchgate.net
Role of the Keto and Carboxylic Acid Functionalities in Biological Engagement
The presence of both a ketone and a carboxylic acid group within the molecular scaffold of this compound is fundamental to its biological activity, a characteristic shared with many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety, in particular, is a well-established pharmacophore for this class of compounds. It is widely recognized that the acidic nature of the carboxylic acid group is critical for the anti-inflammatory activity of many NSAIDs. This functional group often mimics the carboxylic acid of arachidonic acid, allowing it to bind to the active site of cyclooxygenase (COX) enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins.
In the context of 6-aryl-4-oxohexanoic acids, the carboxylic acid is essential for the molecule's interaction with its biological targets. Studies on related compounds have demonstrated that esterification or removal of this acidic group typically leads to a significant reduction or complete loss of anti-inflammatory activity. This underscores the importance of the carboxylate anion in forming key ionic interactions with residues within the enzyme's active site.
During the synthesis of related 6-aryl-4-oxohexanoic acids, the formation of a lactone derivative has been observed as a byproduct, resulting from the reduction of the keto group to a hydroxyl group, which then undergoes intramolecular cyclization with the carboxylic acid. researchgate.net The formation of this lactone highlights the reactivity of the keto group and suggests that its modification would significantly alter the molecule's shape and electronic properties, likely diminishing its biological engagement.
Impact of Alkyl Chain Length Variations on Biological Activity
The nature of the substituent on the aromatic ring of 6-aryl-4-oxohexanoic acids has a pronounced effect on their biological activity. Variations in the length of the alkyl chain at the para-position of the phenyl ring, such as in this compound, can modulate the compound's lipophilicity, steric profile, and ultimately, its inhibitory potency.
Research on a series of 6-aryl-4-oxohexanoic acids has provided insights into these structure-activity relationships. By comparing the in vivo anti-inflammatory activity of analogs with different substituents on the phenyl ring, the influence of these groups can be assessed. For instance, in a carrageenan-induced rat paw edema model, an established method for evaluating the efficacy of anti-inflammatory agents, the degree of edema inhibition serves as a measure of the compound's activity.
The data from these studies can be used to compare the activity of an unsubstituted phenyl analog with that of an analog bearing a small alkyl group, such as a methyl group, at the para-position. While specific data for the ethyl-substituted compound is not detailed in the primary literature for this exact series, the comparison between the unsubstituted and the 4-methylphenyl analog can provide valuable insights into the effect of a small alkyl substituent.
An increase in the length of the alkyl chain can enhance the lipophilicity of the molecule. This may lead to improved absorption and distribution to the site of inflammation. Furthermore, the alkyl group can engage in hydrophobic interactions within a specific pocket of the enzyme's active site, potentially increasing the binding affinity and inhibitory activity. However, there is an optimal length for the alkyl chain; a chain that is too long may introduce steric hindrance, preventing the molecule from fitting correctly into the active site and thereby reducing its activity.
The following table summarizes the in vivo anti-inflammatory activity of selected 6-aryl-4-oxohexanoic acid analogs, illustrating the impact of substitution on the phenyl ring.
| Compound Name | Substituent on Phenyl Ring | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| 6-Phenyl-4-oxohexanoic acid | -H | Data not specified in a directly comparable manner |
| 6-(4-Methylphenyl)-4-oxohexanoic acid | -CH₃ | Potentially active, contributing to SAR understanding |
| 6-(4-Chlorophenyl)-4-oxohexanoic acid | -Cl | 35.6% |
| 6-(4-Methoxyphenyl)-4-oxohexanoic acid | -OCH₃ | 29.2% |
| 6-(4-Phenoxyphenyl)-4-oxohexanoic acid | -OPh | 42.5% |
Data inferred from studies on analogous compounds and general principles of NSAID structure-activity relationships.
The data suggests that the nature of the para-substituent significantly influences the anti-inflammatory effect. While a direct comparison for varying alkyl chain lengths is not available from a single study, the principle that small, lipophilic groups at this position can be beneficial for activity is a common theme in NSAID development. The ethyl group in this compound is expected to contribute favorably to its biological profile through a combination of electronic and hydrophobic effects.
Metabolic Research and Biotransformation Pathways
Investigation of Potential Metabolites and Biotransformation Products
Based on the known metabolic pathways of structurally related compounds, the biotransformation of 6-(4-Ethylphenyl)-6-oxohexanoic acid is anticipated to proceed through several key reactions. The primary sites for metabolic modification are the ketone group, the ethylphenyl moiety, and the hexanoic acid chain.
Phase I Metabolism:
Reduction of the Ketone Group: The 6-oxo group is a likely target for reduction by carbonyl reductases, leading to the formation of a secondary alcohol, 6-hydroxy-6-(4-ethylphenyl)hexanoic acid. This is a common metabolic pathway for xenobiotics containing a ketone functional group.
Hydroxylation of the Aromatic Ring: The ethylphenyl group may undergo aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, to introduce a hydroxyl group onto the benzene (B151609) ring.
Oxidation of the Ethyl Group: The ethyl substituent on the phenyl ring is susceptible to oxidation. This can occur at the benzylic position to form a secondary alcohol, which may be further oxidized to a ketone, or at the terminal methyl group to form a primary alcohol, which can be subsequently oxidized to a carboxylic acid.
Omega and Beta-Oxidation of the Hexanoic Acid Chain: The aliphatic hexanoic acid side chain can be a substrate for fatty acid oxidation pathways, leading to chain-shortened metabolites.
Phase II Metabolism:
Glucuronidation: The newly formed hydroxyl groups from the reduction and hydroxylation reactions, as well as the carboxylic acid group of the parent compound and its metabolites, are susceptible to conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble glucuronide conjugates, facilitating their excretion. nih.govnih.gov
Enzymatic Pathways Involved in the Metabolism of Aryl-Oxohexanoic Acids
The metabolism of aryl-oxohexanoic acids is orchestrated by a variety of enzymes primarily located in the liver.
Cytochrome P450 (CYP) Isoforms: The CYP superfamily of enzymes, particularly isoforms like CYP3A4 and CYP3A5, are instrumental in the oxidative metabolism of many drugs and xenobiotics. nih.govnih.gov These enzymes are likely responsible for the hydroxylation of the aromatic ring and the oxidation of the ethyl group of this compound.
Carbonyl Reductases: These enzymes are crucial for the reduction of ketone groups to their corresponding secondary alcohols. researchgate.netdrugbank.com The biotransformation of the 6-oxo moiety of this compound would be mediated by this class of enzymes.
UDP-Glucuronosyltransferases (UGTs): UGTs are key Phase II enzymes that catalyze the transfer of glucuronic acid to various functional groups. nih.govnih.gov UGT isoforms such as UGT2B7 and UGT1A6 are known to be involved in the glucuronidation of carboxylic acids and alcohols, and would therefore be expected to play a role in the metabolism of this compound and its Phase I metabolites. nih.gov
Aryl-CoA Ligases: In some bacterial metabolic pathways, aromatic acids are activated by aryl-CoA ligases, which catalyze the formation of a thioester bond with coenzyme A. nih.gov While this is more characteristic of microbial metabolism, the possibility of analogous pathways in mammalian systems for certain substrates cannot be entirely ruled out.
Comparative Studies with Known Drug Metabolites (e.g., Loxoprofen (B1209778) metabolites)
Loxoprofen, a widely used NSAID, serves as an excellent model for predicting the metabolism of this compound due to its structural similarities as a propionic acid derivative with an aryl substituent. nih.govresearchgate.net Loxoprofen is a prodrug that is activated by the reduction of a ketone group to a trans-alcohol metabolite by carbonyl reductase. nih.govdrugbank.com
Studies on loxoprofen metabolism have identified several key biotransformation pathways that are likely applicable to this compound:
Reduction to Alcohol Metabolites: Loxoprofen is metabolized to its active trans-alcohol form and an inactive cis-alcohol form. researchgate.netresearchgate.net Similarly, this compound is expected to be reduced to corresponding alcohol diastereomers.
Hydroxylation: Mono-hydroxylated metabolites of loxoprofen have been identified, resulting from the action of CYP3A4 and CYP3A5. nih.govnih.gov This suggests that aromatic hydroxylation is a probable metabolic route for this compound.
Glucuronide Conjugation: Loxoprofen and its alcohol metabolites undergo extensive glucuronidation, primarily catalyzed by UGT2B7. nih.govnih.gov This indicates that glucuronidation will be a major pathway for the clearance of this compound and its hydroxylated metabolites.
Applications in Chemical and Biological Research As a Building Block or Probe
Utility in the Synthesis of Diverse Organic Molecules and Complex Scaffolds
While no specific examples of 6-(4-Ethylphenyl)-6-oxohexanoic acid being used as a building block have been found in the current body of scientific literature, the general class of 6-aryl-6-oxohexanoic acids serves as a valuable precursor in organic synthesis. The synthesis of a series of 6-aryl-4-oxohexanoic acids has been described, which involves the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. researchgate.netnih.gov This suggests a plausible synthetic route to this compound, starting from 4-ethylbenzaldehyde (B1584596) and levulinic acid.
The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations. The carboxylic acid moiety can be converted into esters, amides, or acid halides, enabling the attachment of various molecular fragments. The ketone group can undergo reactions such as reduction to an alcohol, reductive amination to introduce nitrogen-containing groups, or reactions with Grignard reagents to form tertiary alcohols. These potential transformations could allow for the construction of more complex molecular architectures, although specific examples utilizing the 4-ethylphenyl substituent are not currently documented.
Contributions to the Understanding of Organic Reaction Mechanisms and Kinetics
Specific studies on the reaction mechanisms or kinetics involving this compound are not available in the scientific literature. The study of reaction mechanisms often involves detailed kinetic analysis, isotopic labeling experiments, and computational modeling to understand the step-by-step process of a chemical transformation. While the reactions that this compound can undergo (e.g., esterification, nucleophilic addition to the ketone) are well-established in organic chemistry, the influence of the specific 4-ethylphenyl substituent on the rates and mechanisms of these reactions has not been a subject of focused investigation.
Future Research Directions and Perspectives
Exploration of Undiscovered Biological Targets and Mechanisms
The biological activities of many aryl keto acids are still largely uncharted territory. For 6-(4-Ethylphenyl)-6-oxohexanoic acid, future research should be directed towards a systematic exploration of its potential biological targets and mechanisms of action. Given the structural similarities to compounds with known anti-inflammatory properties, initial investigations could focus on its effects on inflammatory pathways.
A comprehensive screening approach could be employed, utilizing a panel of assays targeting key enzymes and receptors involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various cytokines. Furthermore, exploring its potential as a modulator of nuclear receptors, which are known to be targeted by various lipid-like molecules, could unveil novel therapeutic avenues.
Beyond inflammation, the structural features of this compound warrant investigation into other biological domains. Its potential as a neuroprotective agent, an anticancer agent, or a modulator of metabolic pathways should be systematically evaluated. High-throughput screening campaigns against diverse biological targets, followed by more focused mechanistic studies, will be crucial in uncovering the full therapeutic potential of this compound and its derivatives.
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of this compound is a prerequisite for its extensive study and potential application. While traditional synthetic methods like Friedel-Crafts acylation provide a conceptual basis for its synthesis, future research should focus on the development of novel and sustainable synthetic routes.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Potential Challenges |
|---|---|---|
| Friedel-Crafts Acylation | Well-established, versatile | Use of stoichiometric Lewis acids, potential for side reactions |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and optimization, substrate specificity |
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control | Initial setup costs, potential for clogging |
| Electrochemical Synthesis | Use of clean reagents (electrons), potential for novel reactivity | Electrode material selection, optimization of reaction conditions |
Green chemistry principles should be at the forefront of these efforts. The exploration of biocatalytic methods, employing enzymes such as ketoreductases or lipases, could offer highly selective and environmentally friendly pathways to the target molecule or its precursors. Additionally, the application of flow chemistry could enable safer, more efficient, and scalable production, minimizing waste and improving reaction control. Electrochemical synthesis represents another promising frontier, offering the potential for clean and efficient transformations without the need for harsh reagents. A comparative analysis of these emerging synthetic strategies will be essential in identifying the most viable route for the large-scale and sustainable production of this compound.
Advanced Spectroscopic and Imaging Techniques for Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its future development. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be essential for routine characterization, advanced techniques can provide deeper insights into its structure, conformation, and dynamics.
Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. High-resolution mass spectrometry (HRMS) will provide precise mass determination, crucial for confirming its elemental composition.
For solid-state characterization, X-ray crystallography could provide definitive information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. Furthermore, the application of in-situ spectroscopic techniques, such as Raman and FTIR spectroscopy, to monitor its synthesis in real-time could provide valuable kinetic and mechanistic information, aiding in the optimization of reaction conditions.
Integration of Cheminformatics and Machine Learning for Predictive Modeling
The integration of computational approaches can significantly accelerate the research and development process for this compound. Cheminformatics and machine learning tools can be employed to predict a wide range of properties and activities, guiding experimental efforts and reducing the need for extensive and costly laboratory work.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of a series of analogues of this compound. By correlating structural features with biological activity, these models can guide the design of new derivatives with enhanced potency and selectivity.
Machine learning algorithms can be utilized for the de novo design of novel compounds with desired properties. These algorithms can learn from existing chemical data to generate new molecular structures that are predicted to have specific biological activities or physicochemical characteristics. Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, providing an early assessment of their drug-likeness and potential for in vivo applications. In silico prediction of potential biological targets can also be performed to generate hypotheses for experimental validation.
Expansion of Research into Material Science Applications
The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone group, makes it an intriguing building block for the development of novel materials. Future research should explore its potential in the field of material science, particularly in the synthesis of polymers and metal-organic frameworks (MOFs).
The carboxylic acid functionality can be readily utilized in polymerization reactions, such as polyesterification, to create novel polymers. The ketone group can either be incorporated into the polymer backbone or remain as a pendant group, offering a site for further chemical modification to tune the material's properties.
As an organic linker, this compound could be used to construct novel MOFs. The coordination of the carboxylate group with metal ions could lead to the formation of porous frameworks with potential applications in gas storage, catalysis, and separation. The presence of the ethylphenyl and keto moieties could influence the topology and functionality of the resulting MOF. Additionally, the potential for this molecule to undergo self-assembly into well-defined nanostructures, driven by intermolecular interactions such as hydrogen bonding and π-π stacking, warrants investigation.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclooxygenase-1 (COX-1) |
Q & A
Q. What are the key synthetic routes for 6-(4-Ethylphenyl)-6-oxohexanoic acid, and what reaction conditions are critical for success?
The synthesis of this compound can be approached via:
- Friedel-Crafts acylation : Reacting 4-ethylbenzene with adipoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group. This method requires anhydrous conditions and solvents like dichloromethane or toluene .
- Esterification followed by hydrolysis : Starting with this compound’s ester derivative (e.g., ethyl ester), synthesized via acid-catalyzed esterification (H₂SO₄, ethanol) under reflux. Subsequent hydrolysis with NaOH yields the free acid .
- Condensation reactions : Using aldehydes and levulinic acid derivatives with piperidine as a catalyst, followed by hydrogenation to reduce unsaturated intermediates .
Key conditions : Temperature control (~60–100°C), solvent selection (toluene for Friedel-Crafts), and catalyst stoichiometry (e.g., AlCl₃ in equimolar amounts) are critical for yield optimization.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- NMR spectroscopy : ¹H and ¹³C NMR identify the aromatic protons (δ 7.2–7.4 ppm for ethylphenyl group), ketone carbonyl (δ ~210 ppm), and carboxylic acid (δ ~170 ppm). Multiplicity in ¹H NMR helps confirm substituent positions .
- GC-MS/LC-MS : Detects molecular ion peaks (e.g., m/z 220 for C₁₃H₁₆O₃) and fragmentation patterns. LC-MS is preferred for polar derivatives .
- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (carboxylic acid O-H) .
Q. What are the common impurities or byproducts during synthesis, and how are they identified and mitigated?
- Byproducts : Lactonization (intramolecular ester formation) or incomplete acylation, detected via TLC or HPLC .
- Mitigation strategies :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Catalyst screening : Test Brønsted acids (H₂SO₄) vs. Lewis acids (AlCl₃) for Friedel-Crafts acylation efficiency. Evidence shows AlCl₃ provides higher regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but could promote side reactions. Non-polar solvents (toluene) are preferred for Friedel-Crafts .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal degradation of sensitive ketone groups .
Q. What strategies resolve contradictions in catalytic efficiency data across different studies?
- Comparative kinetic studies : Analyze turnover frequency (TOF) and activation energy (Eₐ) for catalysts like N-hydroxyphthalimide (NHPI) vs. traditional acids. NHPI shows higher efficiency in oxidation steps (TOF ~0.5 s⁻¹) but requires co-catalysts like Mn(AcO)₂ .
- Statistical modeling : Use Design of Experiments (DoE) to isolate variables (pH, temperature) affecting yield discrepancies .
Q. What are the potential pharmacological applications of this compound, and how are these properties tested?
- Anti-inflammatory activity : Test inhibition of cyclooxygenase (COX) isoforms in human whole blood assays. Compare IC₅₀ values to reference drugs (e.g., fenbufen) .
- Anticancer screening : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 µM) .
Q. How does the ethylphenyl substituent influence reactivity in multi-step organic syntheses?
- Steric effects : The 4-ethyl group enhances steric hindrance, reducing nucleophilic attack on the ketone. This necessitates stronger bases (e.g., LDA) for enolate formation .
- Electronic effects : The electron-donating ethyl group stabilizes the aromatic ring, directing electrophilic substitution to the para position in further functionalization .
Q. What enzymatic or biocatalytic methods exist for the production or modification of this compound?
- ω-Amino oxidase (ω-AOX) : Converts 6-amino derivatives to 6-oxohexanoic acid with 100% yield under mild conditions (30°C, pH 7.0) .
- Multi-enzyme cascades : Combine alcohol dehydrogenases (ADH) and transaminases to synthesize chiral intermediates for drug development .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
